4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile
Overview
Description
4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C7H6ClN3S It is a derivative of pyrimidine, characterized by the presence of a chloro group at the 4-position, an ethylthio group at the 2-position, and a carbonitrile group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method involves the reaction of 4-chloro-2-(methylthio)pyrimidine-5-carbonitrile with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the methylthio group with the ethylthio group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydride) and an aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride in solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of new pyrimidine derivatives with substituted groups at the 4-position.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from the carbonitrile group.
Scientific Research Applications
4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various bioactive molecules, including kinase inhibitors and antiviral agents.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a tool compound in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit tyrosine kinases by mimicking ATP and binding to the active site of the enzyme . This binding prevents the phosphorylation of target proteins, thereby inhibiting signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile
- 4-Chloro-2-(phenylthio)pyrimidine-5-carbonitrile
- 4-Chloro-2-(butylthio)pyrimidine-5-carbonitrile
Uniqueness
4-Chloro-2-(ethylthio)pyrimidine-5-carbonitrile is unique due to the presence of the ethylthio group, which imparts specific electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with tailored biological activities. Compared to its methylthio and phenylthio analogs, the ethylthio derivative may exhibit different reactivity and binding affinities, making it suitable for distinct applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-chloro-2-ethylsulfanylpyrimidine-5-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S/c1-2-12-7-10-4-5(3-9)6(8)11-7/h4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGPSFQLGBFAQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C(=N1)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593250 | |
Record name | 4-Chloro-2-(ethylsulfanyl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317830-03-8 | |
Record name | 4-Chloro-2-(ethylsulfanyl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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